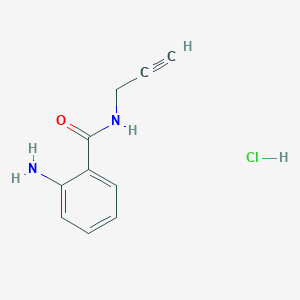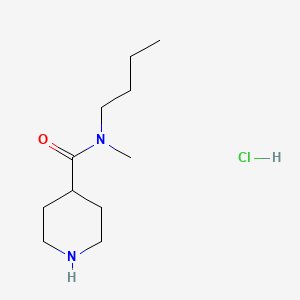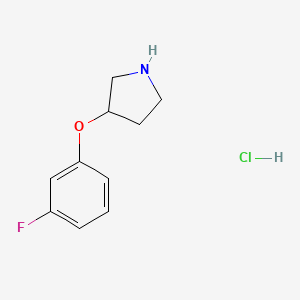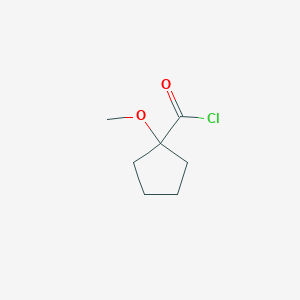![molecular formula C13H20ClNO4 B1521305 Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride CAS No. 1172436-88-2](/img/structure/B1521305.png)
Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride
説明
Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride is a chemical compound with the molecular formula C13H19NO4•HCl and a molecular weight of 289.76 . It is used in scientific research and has diverse applications, ranging from drug development to material synthesis.
Molecular Structure Analysis
The molecular structure of Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 chlorine atom .科学的研究の応用
Synthesis and Chemical Properties
- A study by Lee et al. (1984) introduced a series of Mannich bases and aminomethyl derivatives related to Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride, examining their saluretic and diuretic activities. The research highlighted the impact of nitrogen and aromatic nuclear substitution on their chemical properties and activities, indicating the potential of these compounds for high-ceiling diuretic applications (Lee et al., 1984).
Biological Activities and Applications
- The antimicrobial potential of phenolic compounds extracted from Anabasis aphylla L., related to the ethyl acetate extracts, was explored by Du et al. (2009). This study identified several phenolic compounds showing selective inhibitory activity against various microorganisms, providing a foundation for potential use as antimicrobial agents in controlling plant and animal diseases (Du et al., 2009).
Antioxidant Properties
- Chakraborty et al. (2016) investigated substituted aryl meroterpenoids from red seaweed Hypnea musciformis, demonstrating their significant antioxidant activities. This research suggests the compounds' potential as lead molecules for pharmaceutical and food industries due to their structure-activity relationships and comparable activities to commercial antioxidants (Chakraborty et al., 2016).
Corrosion Inhibition
- Insights into the corrosion inhibition behavior of chalcone derivatives for mild steel in hydrochloric acid solution were provided by Lgaz et al. (2017). The study highlighted the high inhibition activities of these derivatives, suggesting their suitability for protecting metals against corrosion in acidic environments (Lgaz et al., 2017).
Mechanism and Kinetics of Chemical Reactions
- Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol using immobilized lipase, targeting the synthesis of intermediates for antimalarial drugs. This study elaborated on the process optimization, mechanism, and kinetics, emphasizing the efficient and selective synthesis of N-(2-hydroxyphenyl)acetamide (Magadum & Yadav, 2018).
特性
IUPAC Name |
ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4.ClH/c1-4-17-13(15)8-18-11-6-5-10(9(2)14)7-12(11)16-3;/h5-7,9H,4,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUYTHMYIJRRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C(C)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)


![[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1521239.png)



